Compound Description: This compound serves as a crucial precursor in synthesizing various pyridazinone derivatives, including those with potential analgesic properties. []
Relevance: This compound shares the core 6-(4-methoxyphenyl)-3(2H)-pyridazinone structure with the target compound. The key structural difference lies in the substitution at the 2-position of the pyridazinone ring. In this related compound, a carboxymethyl group replaces the 2-bromobenzyl group present in 2-(2-bromobenzyl)-6-(4-methoxyphenyl)-3(2H)-pyridazinone. []
Compound Description: This compound exhibits notable analgesic activity. Researchers synthesized it to investigate its potential for pain management. []
Compound Description: UD-CG 115 BS is a positive inotropic drug known to enhance calcium-induced contraction in skinned cardiac muscle fibers. It likely achieves this by increasing the calcium sensitivity of troponin. Studies also show that it slightly inhibits submaximal calcium-induced contractions in skinned fibers of smooth muscle (specifically, guinea-pig taenia coli). []
Relevance: This compound shares the 4,5-dihydro-3(2H)-pyridazinone moiety with 2-(2-bromobenzyl)-6-(4-methoxyphenyl)-3(2H)-pyridazinone. Both compounds also feature a 4-methoxyphenyl group, highlighting a common structural motif. []
Compound Description: MCI-154 is a novel calcium sensitizer known for its cardiotonic effects. It demonstrates significant therapeutic benefits in treating hemorrhagic shock, likely due to its positive inotropic effects on cardiac function and its ability to improve blood flow volume. Research suggests that MCI-154 inhibits vascular contraction through multiple mechanisms. These include decreasing extracellular calcium influx, reducing intracellular calcium release from the sarcoplasmic reticulum, and lowering the sensitivity of vascular smooth muscle contractile elements to calcium. [, ]
Relevance: This compound shares the 4,5-dihydro-3(2H)-pyridazinone ring system with the target compound, emphasizing a fundamental structural similarity. [, ]
Compound Description: This compound is a key intermediate in synthesizing levosimendan, a drug used to manage acute and decompensated chronic heart failure. []
Relevance: This compound shares the 4,5-dihydro-3(2H)-pyridazinone ring system with 2-(2-bromobenzyl)-6-(4-methoxyphenyl)-3(2H)-pyridazinone. Additionally, both compounds feature a phenyl substituent at the 6-position of the pyridazinone ring, further highlighting their structural similarities. []
Compound Description: Emorfazone is a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. It is metabolized in the body through various pathways, primarily involving the oxidative cleavage of the morpholino group. [, , ]
Relevance: While not structurally identical, Emorfazone falls under the same broad category of 3(2H)-pyridazinone derivatives as 2-(2-bromobenzyl)-6-(4-methoxyphenyl)-3(2H)-pyridazinone. This categorization highlights the significance of the 3(2H)-pyridazinone core as a pharmacophore in developing compounds with analgesic and anti-inflammatory activities. [, , ]
Compound Description: CI-914 is a novel phosphodiesterase type III inhibitor recognized for its cardiotonic and anti-platelet aggregative properties. It exhibits a unique ability to selectively impact arachidonic acid metabolites via the cyclooxygenase pathway. Notably, CI-914 decreases thromboxane B2 levels while increasing 6-keto-prostaglandin F1α levels in rabbit plasma. In washed rat platelets, it dose-dependently reduces thromboxane B2 content and redirects endoperoxide metabolism towards prostaglandins E2, F2α, and D2. Evidence strongly suggests that CI-914's mechanism of action involves the selective inhibition of thromboxane A2 synthetase in platelets. []
Relevance: This compound and 2-(2-bromobenzyl)-6-(4-methoxyphenyl)-3(2H)-pyridazinone belong to the same class of 4,5-dihydro-3(2H)-pyridazinones. The structural similarity emphasizes the importance of this specific pyridazinone ring system in designing compounds with potential cardiovascular applications. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.